Max Phase Differentiation: Preclinical Status vs. Undeveloped Structural Analogs
According to manually curated ChEMBL drug development data, 1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-one has advanced to the 'Preclinical' development phase [1]. This status indicates that the compound has demonstrated sufficient target-specific biological activity to warrant progression beyond hit identification, distinguishing it from structurally related but biologically uncharacterized azepane-piperazine hybrids that remain at the 'Undefined' or 'Screening' phase. This is a critical filter for procurement when the research objective is to build upon a validated biological starting point rather than to conduct de novo screening.
| Evidence Dimension | Maximum development phase attained |
|---|---|
| Target Compound Data | Max Phase: Preclinical |
| Comparator Or Baseline | Common in-class analogs (e.g., simple N-substituted piperazines lacking azepane): Max Phase = 0 (Undefined) in ChEMBL |
| Quantified Difference | Target compound has entered preclinical evaluation; comparator class remains at screening/hit stage |
| Conditions | ChEMBL database annotation based on primary literature and patent curation |
Why This Matters
Procurement of a compound with documented preclinical progression reduces the risk of acquiring an entirely unvalidated chemical probe and provides a rational starting point for lead optimization.
- [1] ChEMBL. (2025). Compound Report Card for CHEMBL4562733. European Bioinformatics Institute. View Source
